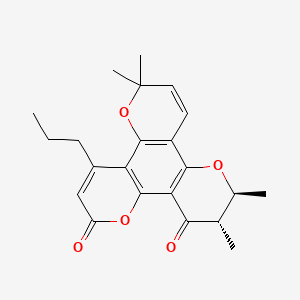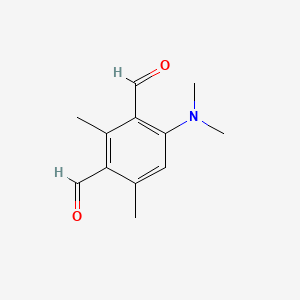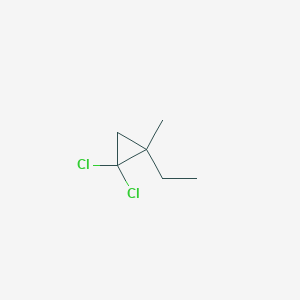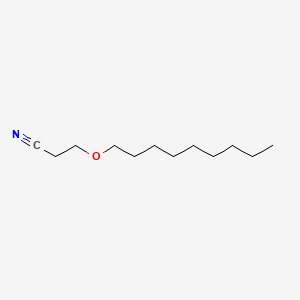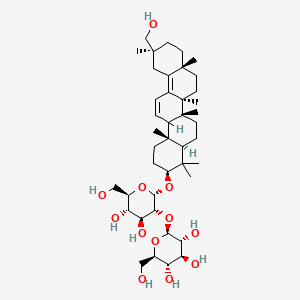
11,13diene-20CH2OH-Glycyrrhizin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13diene-20CH2OH-Glycyrrhizin: is a derivative of glycyrrhizin, a triterpenoid saponin found in the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhizin is known for its sweet taste and wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . The compound this compound is characterized by the presence of a diene structure at positions 11 and 13, and a hydroxymethyl group at position 20.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,13diene-20CH2OH-Glycyrrhizin involves multiple steps starting from beta-amyrin, a precursor in the biosynthesis of glycyrrhizin. The key steps include:
Oxidation of beta-amyrin: at positions C-11 and C-30 to form glycyrrhizin.
Introduction of the diene structure: at positions 11 and 13 through allylic hydroxylation.
Addition of the hydroxymethyl group: at position 20 using specific reagents and conditions.
Industrial Production Methods: Industrial production of glycyrrhizin and its derivatives, including this compound, often involves the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae can be metabolically engineered to produce glycyrrhetinic acid, a precursor to glycyrrhizin . This method is more sustainable and environmentally friendly compared to traditional extraction from licorice roots.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation at specific positions to form glycyrrhizin.
Reduction: Reduction reactions can modify the diene structure and hydroxymethyl group.
Substitution: Substitution reactions can introduce various functional groups to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
Glycyrrhizin: The primary product formed through oxidation of beta-amyrin.
Modified glycyrrhizin derivatives: Formed through various substitution reactions to enhance pharmacological properties.
Scientific Research Applications
Chemistry:
Synthesis of novel derivatives: Researchers use 11,13diene-20CH2OH-Glycyrrhizin as a starting material to synthesize new compounds with enhanced properties.
Biology:
Study of biosynthetic pathways: The compound is used to understand the biosynthetic pathways of triterpenoid saponins in plants.
Medicine:
Antiviral and anti-inflammatory agents: Due to its pharmacological properties, the compound is studied for its potential use in treating viral infections and inflammatory diseases.
Industry:
Natural sweeteners: Glycyrrhizin and its derivatives are used as natural sweeteners in the food industry.
Mechanism of Action
The mechanism of action of 11,13diene-20CH2OH-Glycyrrhizin involves multiple pathways:
Anti-inflammatory effects: The compound inhibits the release of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antiviral effects: It interferes with viral replication by inhibiting viral enzymes and modulating host immune responses.
Hepatoprotective effects: The compound protects liver cells by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Glycyrrhizin: The parent compound with similar pharmacological properties.
Glycyrrhetinic acid: A metabolite of glycyrrhizin with enhanced anti-inflammatory and antiviral activities.
Saikosaponins: Another group of triterpenoid saponins with similar structures and pharmacological activities.
Uniqueness: 11,13diene-20CH2OH-Glycyrrhizin is unique due to its specific diene structure and hydroxymethyl group, which confer distinct pharmacological properties and make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
134250-14-9 |
|---|---|
Molecular Formula |
C42H68O12 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8-9,24-36,43-50H,10-21H2,1-7H3/t24-,25-,26+,27?,28+,29-,30-,31+,32+,33-,34-,35+,36-,38+,39-,40+,41-,42-/m1/s1 |
InChI Key |
VTBCKLZGHRRDFA-ARLZBQDQSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=CC4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


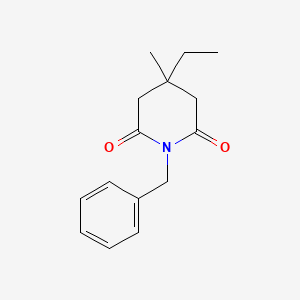
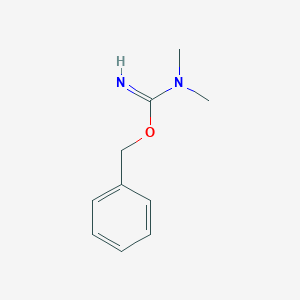
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)
![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)
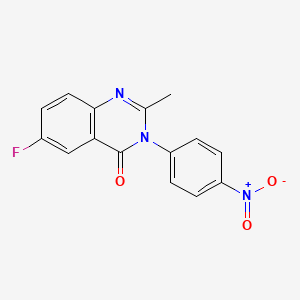


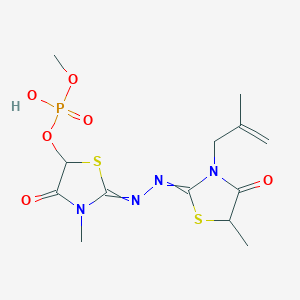
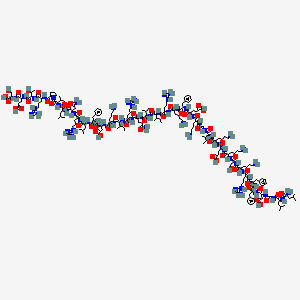
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
